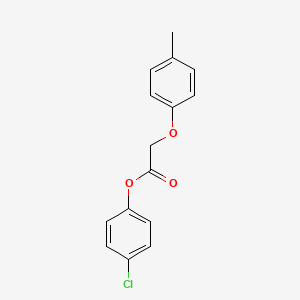![molecular formula C18H13FN2OS B5795430 N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide, also known as FNC or FNC 8-80, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of thiosemicarbazones, which are known for their anti-cancer properties. FNC has shown promising results in preclinical studies, and further research is underway to explore its potential as a cancer therapy.
Mecanismo De Acción
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by binding to the active site of the ribonucleotide reductase enzyme, which is responsible for converting ribonucleotides to deoxyribonucleotides. This process is essential for DNA synthesis and cell division. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can disrupt DNA synthesis and induce cell cycle arrest. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its simplicity of synthesis, which makes it readily available for laboratory experiments. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. One potential avenue is the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide-based combination therapies, which can enhance its anti-cancer properties and overcome drug resistance. Additionally, further studies are needed to explore the potential of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide analogs with improved solubility and bioavailability can enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form 4-fluorophenylhydrazinecarbothioamide. This compound is then reacted with 1-naphthaldehyde to form N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by targeting the ribonucleotide reductase enzyme, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQKVPPRBHWJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5795353.png)
![2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)


![1-[3-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B5795378.png)

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)


![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)
